molecular formula C39H63N9O11 B14211710 L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine CAS No. 630417-30-0

L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine

Cat. No.: B14211710
CAS No.: 630417-30-0
M. Wt: 834.0 g/mol
InChI Key: KRJVTYMJGCKCQJ-AMXPKMCOSA-N
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Description

L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine is a peptide composed of multiple amino acids This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as serine and valine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives under specific pH and temperature conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model peptide to study protein folding and stability.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-phenylalanine: A dipeptide with similar amino acid composition.

    L-Seryl-L-valine: Another peptide with overlapping amino acids.

    L-Alanylglycyl-L-valine: Shares some amino acids with the target compound.

Properties

CAS No.

630417-30-0

Molecular Formula

C39H63N9O11

Molecular Weight

834.0 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C39H63N9O11/c1-19(2)29(36(55)42-17-28(51)46-32(22(7)8)39(58)59)48-38(57)30(20(3)4)45-27(50)16-41-33(52)23(9)43-35(54)26(15-24-13-11-10-12-14-24)44-37(56)31(21(5)6)47-34(53)25(40)18-49/h10-14,19-23,25-26,29-32,49H,15-18,40H2,1-9H3,(H,41,52)(H,42,55)(H,43,54)(H,44,56)(H,45,50)(H,46,51)(H,47,53)(H,48,57)(H,58,59)/t23-,25-,26-,29-,30-,31-,32-/m0/s1

InChI Key

KRJVTYMJGCKCQJ-AMXPKMCOSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CO)N

Origin of Product

United States

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